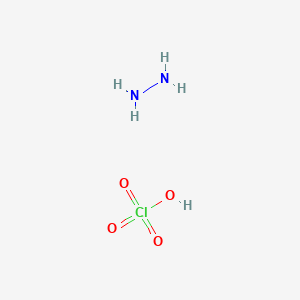

Hydrazine perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13762-80-6 |

|---|---|

Molecular Formula |

ClH5N2O4 |

Molecular Weight |

132.50 g/mol |

IUPAC Name |

hydrazine;perchloric acid |

InChI |

InChI=1S/ClHO4.H4N2/c2-1(3,4)5;1-2/h(H,2,3,4,5);1-2H2 |

InChI Key |

HFPDJZULJLQGDN-UHFFFAOYSA-N |

Canonical SMILES |

NN.OCl(=O)(=O)=O |

Related CAS |

13812-39-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Hydrazinium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Hydrazinium (B103819) perchlorate (B79767) is a highly energetic and hazardous material. Its synthesis and handling should only be undertaken by qualified professionals in a controlled laboratory setting with appropriate safety measures in place. This document is for informational purposes only.

Hydrazinium perchlorate (N₂H₅ClO₄) is an inorganic salt composed of the hydrazinium cation ([N₂H₅]⁺) and the perchlorate anion ([ClO₄]⁻).[1] It is a powerful energetic material that has been studied for its potential use as an oxidizer in solid rocket propellants.[2] The compound combines a fuel component (hydrazine) and a strong oxidizer (perchlorate) within the same molecule, contributing to its high energy release upon decomposition.[3][4] This guide provides a comprehensive overview of its synthesis, properties, and essential safety protocols.

Synthesis of Hydrazinium Perchlorate

Hydrazinium perchlorate can be synthesized through several methods, primarily involving the reaction of a hydrazine (B178648) source with a perchlorate source.

Method 1: Acid-Base Neutralization

The most common method involves the direct neutralization of hydrazine or hydrazine hydrate (B1144303) with perchloric acid.[1] This is an exothermic reaction and requires careful temperature control.

-

Preparation of Reactants: Prepare a 20% aqueous solution of hydrazine (N₂H₄) and an equimolar 20% aqueous solution of perchloric acid (HClO₄).[1][3] All operations should be conducted in a fume hood, and the solutions should be pre-cooled in an ice bath.

-

Neutralization: Slowly add the cooled perchloric acid solution to the cooled, stirred hydrazine solution.[5] The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature to prevent uncontrolled decomposition.

-

pH Adjustment (Optional but Recommended): For a more controlled reaction, a solution of 85% hydrazine hydrate can be titrated with a 48% perchloric acid solution until a pH of 3.2 is reached.[1] This creates a stable stock solution of hydrazinium perchlorate.[1]

-

Crystallization/Precipitation:

-

Evaporation: The resulting solution can be gently evaporated in a warm, dry place (e.g., on a heating radiator) to yield colorless crystals of hydrazinium perchlorate.[3]

-

Solvent Precipitation: Alternatively, pour the stock solution into approximately five volumes of isopropanol (B130326) chilled to 0 °C.[1] Hydrazinium perchlorate will precipitate out of the solution.[1]

-

-

Isolation and Drying: The precipitated solid is collected by filtration, washed with cold isopropanol, and then dried under a vacuum at 80 °C.[1] This process can yield a product with a purity greater than 99%.[1]

Method 2: Reaction with Ammonium (B1175870) Perchlorate

An alternative synthesis route avoids the direct use of highly corrosive perchloric acid by reacting hydrazine with ammonium perchlorate in an aqueous solution.[2]

-

Reactant Preparation: Dissolve 0.17 moles of ammonium perchlorate in 4.44 moles of water in a reaction vessel.

-

Reaction: Slowly add 0.17 moles of anhydrous hydrazine to the agitated ammonium perchlorate solution at a temperature of 27 °C.[2]

-

Ammonia (B1221849) Removal: Gradually heat the resulting mixture to approximately 100-102 °C and maintain this temperature for about 5 hours to drive off the ammonia gas formed during the reaction.[2] The evolved gases can be passed through a reflux condenser and then into a standard acid solution to trap the ammonia.[2]

-

Crystallization: After the ammonia has been removed, cool the solution to induce crystallization of hydrazinium perchlorate hemihydrate.[2]

-

Isolation: Collect the crystals by filtration and dry appropriately.

Properties of Hydrazinium Perchlorate

Hydrazinium perchlorate is a white, odorless, crystalline solid.[1] Its properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | N₂H₅ClO₄ (or ClH₅N₂O₄) | [1][6] |

| Molar Mass | 132.504 g/mol | [1] |

| Appearance | Colorless / White solid | [1] |

| Density | 1.939 g/cm³ | [1] |

| Melting Point | 140–142 °C (decomposes) | [1] |

| Hemihydrate M.P. | 64.5 °C | [1] |

| Solubility in Water | 23.6 g/100 ml (0 °C)93.1 g/100 ml (75 °C) | [1] |

| Solubility in Ethanol | 69 g/100 ml (60 °C)Almost insoluble at room temp. | [1] |

| Solubility (Other) | Insoluble in benzene, diethyl ether, isopropanol, toluene | [1] |

Chemical and Explosive Properties

Hydrazinium perchlorate is a high-energy material, sensitive to heat, shock, and friction.[1][4] Its decomposition is a violent, exothermic process.

| Property | Description | Reference(s) |

| Decomposition | Violently decomposes upon strong heating or flame. | [1] |

| Decomposition Products | N₂ + 2 H₂O + O₂ + HCl | [1] |

| Combustion Temp. | 2200 °C (at constant pressure) | |

| Heat of Decomposition | 770 kcal/kg | |

| Impact Sensitivity | Highly sensitive; 88% detonations with 5-kg weight from 15 cm. | |

| Friction Sensitivity | Highly sensitive; explodes violently when lightly ground. | |

| Catalysis | Decomposition is accelerated by copper chromite, potassium dichromate, magnesium oxide, and copper salts. | [1] |

Crystal Structure

Hydrazinium perchlorate crystallizes in the monoclinic space group C2/c.[6]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [6] |

| Space Group | C 1 2/c 1 (No. 15) | [6] |

| a | 14.412 Å | [6] |

| b | 5.389 Å | [6] |

| c | 12.797 Å | [6] |

| α | 90° | [6] |

| β | 113.09° | [6] |

| γ | 90° | [6] |

| Z (Formula Units/Cell) | 8 | [6] |

Safety and Handling

Both the reactants (hydrazine, perchloric acid) and the product (hydrazinium perchlorate) are extremely hazardous.[1][3] Strict safety protocols are mandatory.

-

Toxicity and Corrosivity: Hydrazine is a suspected carcinogen, toxic, and corrosive.[3][7][8] Perchloric acid is extremely corrosive.[2][3] Hydrazinium perchlorate itself is toxic.[1]

-

Explosion Hazard: Hydrazinium perchlorate is a sensitive explosive.[1] It must be protected from shock, friction, static discharge, and heat.[4][7] Do not store large quantities or for long periods.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, flame-retardant lab coat, and heavy-duty protective gloves.[7][9] All work must be performed in a chemical fume hood with a blast shield.[9]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sources of ignition, and combustible materials.[7][9]

-

Spills: In case of a spill, evacuate the area. Do not allow the product to enter drains.[7] Carefully collect the material with non-sparking tools and liquid-absorbent material (e.g., Chemizorb®).[7]

-

Disposal: Do not dispose of as standard chemical waste. A recommended disposal method is dilution in a large volume of water followed by chemical destruction with an acidified hypochlorite (B82951) solution.[1] All disposal must comply with local, state, and federal regulations.

References

- 1. Hydrazine perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 2. US3131997A - Preparation of this compound hemihydrate - Google Patents [patents.google.com]

- 3. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 4. CAS 13812-39-0: Hydrazine, perchlorate (1:2) | CymitQuimica [cymitquimica.com]

- 5. Sciencemadness Discussion Board - High Yield Hydrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Hydrazinium perchlorate | ClH5N2O4 | CID 129674322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. nj.gov [nj.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Thermal Decomposition of Hydrazine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine (B178648) perchlorate (B79767) (HP), with the chemical formula N₂H₅ClO₄, is a powerful energetic material known for its high oxygen content and significant heat of formation. Its thermal decomposition is a complex process involving multiple steps and intermediates, leading to the formation of various gaseous products. This technical guide provides a comprehensive overview of the thermal decomposition of hydrazine perchlorate, detailing its synthesis, physical and chemical properties, decomposition kinetics, and reaction mechanisms. The guide includes detailed experimental protocols for synthesis and thermal analysis, a compilation of quantitative data, and a thorough discussion of the proposed decomposition pathways. Additionally, this document emphasizes the critical safety protocols required for handling this hazardous compound.

Physicochemical Properties

This compound exists in both anhydrous (HP) and hemihydrate (HPH) forms. The physical properties of both are summarized in Table 1. The anhydrous form is particularly sensitive to friction and impact.

Table 1: Physical Properties of this compound

| Property | Anhydrous this compound (N₂H₅ClO₄) | This compound Hemihydrate (N₂H₅ClO₄ · 0.5H₂O) |

| Molar Mass | 132.49 g/mol | 141.50 g/mol |

| Appearance | Colorless solid | Colorless solid |

| Melting Point | 136-143 °C (decomposes)[1] | 61-64.5 °C (loses water)[1] |

| Solubility | Soluble in water. Almost insoluble in ethanol (B145695) at room temperature, but solubility increases with temperature.[1] | Soluble in water. |

Synthesis Protocols

Synthesis of this compound from Perchloric Acid and Hydrazine

This method involves the direct neutralization of perchloric acid with hydrazine.[1][2]

Experimental Protocol:

-

Cool a 20% aqueous solution of perchloric acid in an ice bath.

-

Slowly add an equimolar amount of a 20% aqueous solution of hydrazine dropwise with constant stirring. A slight excess of hydrazine is recommended to ensure no unreacted perchloric acid remains.[2]

-

Monitor the pH of the solution using pH paper to ensure it is slightly alkaline.[2]

-

Transfer the resulting solution to a petri dish or evaporating dish and allow the water to evaporate in a warm, dry place (e.g., on a heating mantle at low temperature or in a desiccator).

-

Once crystals have formed, scrape them from the dish and allow them to dry further to obtain pure this compound.

Synthesis of this compound Hemihydrate from Ammonium (B1175870) Perchlorate and Hydrazine

This method avoids the direct use of highly corrosive perchloric acid.

Experimental Protocol:

-

Prepare an aqueous solution of ammonium perchlorate.

-

Slowly add a stoichiometric amount of anhydrous hydrazine to the agitated ammonium perchlorate solution at approximately 27 °C.

-

Gradually heat the mixture to about 100-102 °C and maintain this temperature for several hours to drive off the ammonia (B1221849) gas produced.

-

The evolved gases can be passed through a reflux condenser and then a standard acid solution to trap and quantify the ammonia.

-

After the reaction is complete, cool the solution to approximately 5 °C to crystallize the this compound hemihydrate.

-

The crystals can be recovered by filtration.

Thermal Decomposition Analysis

The thermal decomposition of this compound is typically studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]

Experimental Protocol for Thermal Analysis:

-

Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of this compound into an appropriate crucible (e.g., aluminum or ceramic).

-

Instrumentation: Use a calibrated TGA-DSC instrument.

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, peak decomposition temperature, and mass loss from the TGA and DSC curves.

Table 2: Thermal Decomposition Data for this compound

| Parameter | Value | Conditions |

| Decomposition Temperature Range | 180-280 °C | Pressure measurements in a silica (B1680970) vessel.[5] |

| Activation Energy (Ea) | 36.3 kcal/mole | From pressure measurements.[5] |

| Activation Energy (Ea) | 35.8 kcal/mole | From thermogravimetry. |

Decomposition Stoichiometry and Products

The thermal decomposition of this compound is highly exothermic and produces a variety of gaseous products. The exact stoichiometry can vary with conditions such as temperature.

A simplified overall decomposition reaction is:

N₂H₅ClO₄(s) → N₂(g) + 2H₂O(g) + O₂(g) + HCl(g)[1]

For the hemihydrate at lower temperatures, a more complex stoichiometry has been proposed:

2(N₂H₅ClO₄ · 0.5H₂O)(s) → 0.8NH₄ClO₄(s) + 0.7O₂(g) + 1.6N₂(g) + 0.6Cl₂(g) + 4.4H₂O(g)[5]

This indicates that at lower temperatures, a solid residue of ammonium perchlorate is formed, which then decomposes at higher temperatures.[5]

Reaction Mechanism

The thermal decomposition of this compound is believed to proceed through a multi-step mechanism involving an initial dissociation followed by a series of gas-phase reactions.

Proposed Decomposition Pathway

The following diagram illustrates a proposed pathway for the thermal decomposition of this compound, based on the work of Jacobs and Russell-Jones.

Caption: Proposed multi-step thermal decomposition pathway of this compound.

Experimental Workflow for Kinetic Analysis

The study of the decomposition kinetics often involves monitoring the pressure increase in a closed system as the solid material decomposes into gaseous products.

Caption: Workflow for studying the kinetics of thermal decomposition.

Safety and Handling

This compound is a highly energetic and sensitive material that requires careful handling. Hydrazine and its derivatives are also toxic and carcinogenic.[6][7]

6.1. Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[6][8]

-

Hand Protection: Neoprene or nitrile gloves should be worn.[6][8]

-

Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[6][8]

6.2. Handling Procedures:

-

All handling of this compound and its solutions should be conducted in a certified chemical fume hood.[6][9]

-

Use non-sparking tools and equipment.[8]

-

Avoid friction, shock, and heat.[8]

-

Store in a cool, dry, and well-ventilated area, isolated from incompatible materials such as oxidizing agents and acids.[8] Storage under an inert atmosphere like nitrogen is recommended.[8]

-

All containers must be properly labeled with "Hazardous Waste," "this compound," "Explosive," and "Toxic" pictograms.[8]

6.3. Spill and Waste Disposal:

-

Spills: In case of a small spill, use an appropriate spill kit to contain and collect the material. For larger spills, evacuate the area and contact emergency services. Do not allow the material to enter drains.[8]

-

Disposal: this compound waste is considered hazardous. It should be collected in a designated, labeled container. One method for disposal involves dilution in a large volume of water followed by destruction with an acidified hypochlorite (B82951) solution.[1] Always follow institutional and regulatory guidelines for hazardous waste disposal.[8]

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that is highly exothermic and can be explosive. A thorough understanding of its synthesis, properties, decomposition kinetics, and reaction mechanism is crucial for its safe handling and potential applications. This guide provides a foundational understanding for researchers and professionals working with this energetic material, emphasizing the importance of rigorous safety protocols. Further research, particularly using modern computational methods, could provide deeper insights into the elementary reaction steps and transition states involved in its decomposition.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 3. Thermo-gravimetric analysis and differential scanning calorimetry (STA6000) - School of Civil Engineering - University of Queensland [civil.uq.edu.au]

- 4. particletechlabs.com [particletechlabs.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. artscimedia.case.edu [artscimedia.case.edu]

The Discovery and History of Hydrazine Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinium (B103819) perchlorate (B79767) (N₂H₅ClO₄), a powerful energetic material, has a rich and complex history intertwined with the development of rocketry and high-energy materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of hydrazine (B178648) perchlorate. It details the key experimental protocols for its preparation, summarizes its critical physical and chemical properties in a structured format, and outlines the logical workflows for its synthesis. While the exact moment of its first synthesis remains historically ambiguous, this document traces its emergence as a significant compound in the scientific literature and its subsequent development.

Introduction

Hydrazine perchlorate, more formally known as hydrazinium perchlorate, is an inorganic salt with the chemical formula N₂H₅ClO₄[1]. It is a colorless, crystalline solid that is highly soluble in water[1]. The compound is a potent oxidizing agent due to the perchlorate anion (ClO₄⁻) and also possesses a fuel component in the hydrazinium cation (N₂H₅⁺). This combination of oxidizer and fuel in a single molecule makes it a high-performance energetic material, primarily of interest in the field of propellants and explosives[2]. Its high density and the low molecular weight of its decomposition products contribute to a high specific impulse, a critical performance metric in rocketry[3]. However, its high sensitivity to shock, friction, and heat necessitates careful handling and storage protocols[1][2].

Historical Context: The Emergence of Hydrazine and its Salts

The journey to understanding this compound begins with the discovery of its parent compound, hydrazine (N₂H₄). The name "hydrazine" was first coined by the German chemist Emil Fischer in 1875 during his work on organic derivatives[4]. However, the isolation of hydrazine itself was first achieved by another German chemist, Theodor Curtius, in 1887, who synthesized hydrazine sulfate[4][5]. Pure, anhydrous hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895[5].

While the synthesis of various hydrazine salts, such as the sulfate (B86663) and hydrochloride, followed shortly after the discovery of hydrazine, the precise date and the individual credited with the first synthesis of this compound are not well-documented in readily available historical records. Its emergence in the scientific literature appears to be closely linked to the intensive research into high-energy materials and rocket propellants in the mid-20th century. The "conventional" methods for its synthesis, described in later literature, suggest a level of established knowledge by that period[3].

Physicochemical Properties of Hydrazinium Perchlorate

A comprehensive understanding of the physical and chemical properties of hydrazinium perchlorate is paramount for its safe handling and application. The following tables summarize key quantitative data.

Table 1: Physical Properties of Hydrazinium Perchlorate

| Property | Value | Reference(s) |

| Chemical Formula | N₂H₅ClO₄ | [1] |

| Molar Mass | 132.504 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 1.939 g/cm³ | [1] |

| Melting Point | 140–142 °C (decomposes) | [1] |

| Solubility in Water | 23.6 g/100 mL (0 °C) | [1] |

| 93.1 g/100 mL (75 °C) | [1] | |

| Solubility in Ethanol | 69 g/100 mL (60 °C) | [1] |

| Hydrated Form | Hemihydrate (N₂H₅ClO₄ · 0.5H₂O) | [1] |

| Melting Point (Hemihydrate) | 64.5 °C | [1] |

Table 2: Chemical and Safety Properties of Hydrazinium Perchlorate

| Property | Description | Reference(s) |

| Decomposition | Decomposes violently upon strong heating or open flame. | [1] |

| Decomposition Products | N₂, H₂O, O₂, HCl | [1] |

| Sensitivity | Sensitive to strong friction and shock, which can cause detonation. | [1] |

| Hazards | Explosive and toxic. | [1] |

Synthesis of Hydrazinium Perchlorate: Experimental Protocols

Several methods have been established for the synthesis of hydrazinium perchlorate. The two most common approaches are the direct reaction of hydrazine with perchloric acid and the reaction of hydrazine with ammonium (B1175870) perchlorate.

Synthesis from Hydrazine and Perchloric Acid

This is the most direct method for preparing hydrazinium perchlorate. It involves the acid-base neutralization reaction between hydrazine (a weak base) and perchloric acid (a strong acid).

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 20% aqueous solution of hydrazine (N₂H₄).

-

Prepare an equimolar 20% aqueous solution of perchloric acid (HClO₄).

-

-

Reaction:

-

Cool both solutions in an ice bath.

-

Slowly add the perchloric acid solution to the hydrazine solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

-

Crystallization:

-

After the addition is complete, continue stirring for a short period in the ice bath.

-

Slowly evaporate the water from the resulting solution in a warm, dry place (e.g., on a central heating radiator) to induce crystallization[6].

-

-

Isolation and Drying:

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold isopropanol.

-

Dry the crystals under vacuum at a temperature not exceeding 80 °C[1].

-

A variation of this method involves titrating a solution of hydrazine hydrate (B1144303) with perchloric acid to a specific pH, followed by precipitation of the salt by adding a non-solvent like isopropanol[1].

Caption: Workflow for the synthesis of hydrazinium perchlorate from hydrazine and perchloric acid.

Synthesis from Hydrazine and Ammonium Perchlorate

This method offers an alternative route that avoids the direct use of highly corrosive perchloric acid in its free form[3]. The reaction relies on the displacement of ammonia (B1221849) from ammonium perchlorate by the stronger base, hydrazine.

Experimental Protocol:

-

Reactant Mixture:

-

Prepare an aqueous solution of ammonium perchlorate (NH₄ClO₄).

-

Slowly add commercial anhydrous hydrazine to the agitated ammonium perchlorate solution at room temperature (e.g., 27 °C)[3].

-

-

Reaction and Ammonia Removal:

-

Gradually heat the resulting mixture to approximately 100-102 °C and maintain this temperature for several hours (e.g., 5 hours) to drive off the ammonia gas formed during the reaction[3].

-

The evolved ammonia can be passed through a reflux condenser and then absorbed in a standard acid solution to monitor the reaction progress[3].

-

-

Concentration and Crystallization:

-

Isolation and Drying:

-

Filter the white crystalline solid and allow it to air dry[3]. For the anhydrous form, further dehydration under vacuum is necessary.

-

Caption: Workflow for the synthesis of hydrazinium perchlorate from hydrazine and ammonium perchlorate.

Logical Relationships in Hydrazine Chemistry

The synthesis of hydrazinium perchlorate is a specific instance within the broader chemical landscape of hydrazine and its reactions. The following diagram illustrates the logical relationships between key compounds and reaction types.

Caption: Logical relationships in the formation of various hydrazinium salts.

Conclusion

Hydrazinium perchlorate stands as a significant compound at the intersection of inorganic synthesis and energetic materials science. While its exact historical genesis remains to be precisely pinpointed, the methodologies for its synthesis are well-established, offering routes for its preparation from readily available precursors. Its potent energetic properties, stemming from the intimate combination of an oxidizing perchlorate anion and a reducing hydrazinium cation, have cemented its place in the study of propellants. This guide has provided a detailed overview of its known history, a compilation of its critical physicochemical data, and explicit protocols for its synthesis, intended to serve as a valuable resource for researchers and professionals in the chemical sciences. The inherent hazards associated with this compound underscore the importance of a thorough understanding of its properties and handling requirements.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. CAS 13812-39-0: Hydrazine, perchlorate (1:2) | CymitQuimica [cymitquimica.com]

- 3. US3131997A - Preparation of this compound hemihydrate - Google Patents [patents.google.com]

- 4. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]

An In-depth Technical Guide to the Solubility and Physical Characteristics of Hydrazine Perchlorates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of hydrazinium (B103819) perchlorate (B79767) (N₂H₅ClO₄) and hydrazinium diperchlorate (N₂H₆(ClO₄)₂), with a focus on their solubility and key physical properties. Due to the energetic nature of these compounds, this document also includes essential information on their synthesis and thermal decomposition.

Physical and Chemical Properties

Hydrazine (B178648) perchlorates are powerful energetic materials that exist primarily in two forms: hydrazinium perchlorate and hydrazinium diperchlorate. Both are crystalline solids at room temperature and are notable for their high energy content.

Hydrazinium Perchlorate (N₂H₅ClO₄)

Hydrazinium perchlorate is a colorless, crystalline solid.[1] It is the salt formed from a 1:1 molar ratio of hydrazine and perchloric acid.[2]

Hydrazinium Diperchlorate (N₂H₆(ClO₄)₂)

Hydrazinium diperchlorate is a white, crystalline solid that is the product of a 1:2 molar ratio of hydrazine and perchloric acid. It is known for its high density and lower sensitivity to shock compared to the monoperchlorate, making it of particular interest in propellant formulations.

Table 1: Physical and Chemical Characteristics of Hydrazine Perchlorates

| Property | Hydrazinium Perchlorate (N₂H₅ClO₄) | Hydrazinium Diperchlorate (N₂H₆(ClO₄)₂) |

| Appearance | Colorless, crystalline solid[1] | White, crystalline solid |

| Molecular Formula | N₂H₅ClO₄[1] | N₂H₆(ClO₄)₂[3] |

| Molar Mass | 132.50 g/mol | 232.96 g/mol [3] |

| Melting Point | 142-143 °C[1] | Decomposes at ~200 °C |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pbca |

Solubility

The solubility of hydrazine perchlorates is a critical parameter for their application and handling.

Hydrazinium Perchlorate (N₂H₅ClO₄)

Hydrazinium perchlorate is soluble in water.[1] Its solubility in ethanol (B145695) is temperature-dependent; it is almost insoluble at room temperature but becomes quite soluble in hot ethanol.[1]

Hydrazinium Diperchlorate (N₂H₆(ClO₄)₂)

Table 2: Solubility of Hydrazine Perchlorates

| Solvent | Hydrazinium Perchlorate (N₂H₅ClO₄) | Hydrazinium Diperchlorate (N₂H₆(ClO₄)₂) |

| Water | 23.6 g/100 mL at 0 °C | Highly soluble (quantitative data not available) |

| Ethanol | Almost insoluble at room temperature, soluble in hot ethanol.[1] | Data not available |

| Isopropanol (B130326) | Used for precipitation, suggesting low solubility.[1] | Data not available |

Experimental Protocols

Synthesis of Hydrazinium Perchlorate (N₂H₅ClO₄)

A common method for the synthesis of hydrazinium perchlorate involves the neutralization of perchloric acid with hydrazine.[1][2]

Protocol:

-

A cooled 20% aqueous solution of hydrazine is prepared.[1]

-

An equimolar solution of 20% aqueous perchloric acid is also prepared and cooled.[1]

-

The perchloric acid solution is slowly added to the hydrazine solution with constant stirring while maintaining a low temperature.

-

To ensure the complete precipitation of hydrazinium perchlorate, the resulting solution is poured into approximately five volumes of cold isopropanol (at 0 °C).[1]

-

The precipitated white crystals are collected by filtration.

-

The crystals are washed with cold isopropanol and then dried under a vacuum at 80 °C.[1] This process typically yields a product with a purity greater than 99%.[1]

Caption: Synthesis workflow for Hydrazinium Perchlorate.

Synthesis of Anhydrous Hydrazinium Diperchlorate (N₂H₆(ClO₄)₂)

The synthesis of anhydrous hydrazinium diperchlorate requires careful control of the water content in the reaction mixture.[4]

Protocol:

-

A reaction vessel is charged with 190 parts by weight of 73.25% perchloric acid.[4]

-

To this, 5.1 parts by weight of 54.4% aqueous hydrazine are added. The amounts are calculated to ensure the final reaction mixture contains less than 30% water by weight.[4]

-

A crystalline product of anhydrous hydrazinium diperchlorate precipitates from the solution.[4]

-

The precipitated salt is separated from the mother liquor via filtration or centrifugation.

-

The product is then dried under vacuum (e.g., 1 mm Hg) at room temperature.[4]

Thermal Decomposition

The thermal stability and decomposition pathways of hydrazine perchlorates are critical for their safe handling and application.

Thermal Decomposition of Hydrazinium Perchlorate

When subjected to strong heat or an open flame, hydrazinium perchlorate undergoes violent decomposition.[1] The decomposition can be accelerated by the presence of various metal salts and oxides.[1]

The primary decomposition reaction is: N₂H₅ClO₄ → N₂ + 2H₂O + O₂ + HCl[1]

Thermal Decomposition of Hydrazinium Diperchlorate

The thermal decomposition of hydrazinium diperchlorate is understood to be a multi-step process. The initial step involves the dissociation of the diperchlorate into hydrazinium monoperchlorate and free perchloric acid.[5] The subsequent decomposition is then driven by the decomposition of perchloric acid, which is less stable than the perchlorate salts.[5]

Caption: Thermal decomposition pathway of Hydrazinium Diperchlorate.

Safety and Handling

Hydrazine perchlorates are energetic and toxic materials that require careful handling in a controlled laboratory setting.[1] Appropriate personal protective equipment, including safety goggles, gloves, and lab coats, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Due to their sensitivity to shock and friction, grinding or subjecting the dry materials to impact should be avoided. For disposal, small quantities can be diluted with a large amount of water and then treated with an acidified hypochlorite (B82951) solution to neutralize the hydrazine component.[1]

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. The synthesis and handling of hydrazine perchlorates are extremely hazardous and should only be undertaken by experienced individuals in appropriate facilities with all necessary safety precautions in place.

References

- 1. Hydrazine perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 3. Hydrazine diperchlorate | Cl2H6N2O8 | CID 24838806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3450492A - Method of making hydrozinium diperchlorate - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

Theoretical Insights into the Hydrazinium Perchlorate Molecule: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinium (B103819) perchlorate (B79767) (N₂H₅ClO₄) is a high-energy material of significant interest due to its potential applications as a powerful oxidizer in propellants. A thorough understanding of its molecular structure, stability, and decomposition pathways is critical for its safe handling and effective utilization. While experimental studies have provided valuable data, theoretical and computational chemistry offer a powerful lens to investigate the intricate details of its behavior at a molecular level. This technical guide provides a comprehensive overview of the theoretical studies concerning the hydrazinium perchlorate molecule, focusing on its structural characteristics, decomposition mechanisms, and vibrational properties. This document synthesizes available data to offer a coherent theoretical perspective, highlighting areas where further computational research is needed.

Introduction

Hydrazinium perchlorate is an ionic salt composed of the hydrazinium cation (N₂H₅⁺) and the perchlorate anion (ClO₄⁻). Its energetic nature stems from the combination of a fuel component (hydrazine derivative) and a strong oxidizing agent (perchlorate). Theoretical studies are essential for elucidating the fundamental properties that govern its performance and stability, such as bond strengths, charge distribution, and the energy barriers of decomposition reactions. This guide will delve into the computational approaches used to study this molecule and its constituent ions, presenting key findings in a structured format.

Molecular Structure and Bonding

The molecular structure of hydrazinium perchlorate in the solid state has been experimentally determined to be monoclinic with the space group C2/c[1]. Theoretical studies, primarily employing Density Functional Theory (DFT), complement this by providing insights into the optimized geometry, bond lengths, and bond angles of the individual ions and their interactions within the crystal lattice.

The Hydrazinium Cation (N₂H₅⁺)

The hydrazinium cation is the protonated form of hydrazine (B178648). Theoretical calculations focus on its geometry and conformational analysis. The N-N bond length and the N-H bond lengths are key parameters influencing its stability.

The Perchlorate Anion (ClO₄⁻)

The perchlorate anion possesses a tetrahedral geometry with the chlorine atom at the center. High-level ab initio and DFT calculations have been used to determine its vibrational frequencies and electronic structure.

A logical workflow for the theoretical investigation of hydrazinium perchlorate's molecular structure is outlined below.

Table 1: Comparison of Experimental and Theoretical Structural Parameters

| Parameter | Experimental (Crystal Structure)[1] | Theoretical (DFT - B3LYP/6-311++G(d,p)) - Hydrazine | Theoretical (DFT - B3LYP/6-311++G(d,p)) - Perchlorate Ion |

| Hydrazinium Ion (N₂H₅⁺) | |||

| N-N Bond Length (Å) | ~1.45 | ~1.43 | - |

| Average N-H Bond Length (Å) | Not specified | ~1.02 | - |

| Perchlorate Ion (ClO₄⁻) | |||

| Cl-O Bond Length (Å) | ~1.44 | - | ~1.48 |

| O-Cl-O Bond Angle (°) | ~109.5 | - | ~109.5 |

Note: Theoretical values for the isolated ions are presented as direct computational data on the N₂H₅ClO₄ salt is limited in the reviewed literature.

Thermal Decomposition: A Theoretical Perspective

The thermal decomposition of hydrazinium perchlorate is a complex process involving multiple steps. Experimental studies suggest that the initial step is the dissociation of the salt into hydrazine (N₂H₄) and perchloric acid (HClO₄) in the gas phase[2]. The activation energy for the decomposition in the molten state has been experimentally determined to be approximately 36.3 kcal/mol[2].

Theoretical studies can provide a detailed picture of the decomposition pathway, including the identification of transition states and the calculation of activation energies for elementary reaction steps. While specific studies on the complete decomposition of N₂H₅ClO₄ are scarce, theoretical work on the decomposition of hydrazine and perchloric acid offers significant insights.

Decomposition of Hydrazine

Computational studies on hydrazine decomposition have explored various unimolecular and bimolecular reaction pathways. The initial step is often considered to be the cleavage of the N-N bond, which has a theoretical bond dissociation energy of around 57-66 kcal/mol.

Decomposition of Perchloric Acid

Ab initio studies on the unimolecular decomposition of perchloric acid (HClO₄) have been performed, identifying the initial bond cleavage as a key step.

The proposed gas-phase decomposition mechanism can be visualized as follows:

Table 2: Energetic Properties of Decomposition-Related Species

| Property | Value | Method | Reference |

| Hydrazine (N₂H₄) | |||

| N-N Bond Dissociation Energy | 57-66 kcal/mol | Theoretical | |

| Hydrazinium Perchlorate | |||

| Activation Energy of Decomposition (molten) | 36.3 kcal/mol | Experimental | [2] |

| Heat of Vaporization (dissociative) | 59.2 kcal/mol | Experimental | [2] |

Vibrational Spectroscopy from First Principles

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing molecular structures. Theoretical calculations can predict vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. For hydrazinium perchlorate, theoretical vibrational analysis would involve calculating the harmonic frequencies of the N₂H₅⁺ and ClO₄⁻ ions and their collective modes in the crystal lattice.

Table 3: Key Vibrational Frequencies of Constituent Ions

| Ion | Vibrational Mode | Experimental Frequency (cm⁻¹) |

| Hydrazinium (N₂H₅⁺) | N-H stretch | 3200-3400 |

| NH₂ scissoring | ~1600 | |

| N-N stretch | ~1000 | |

| Perchlorate (ClO₄⁻) | Asymmetric stretch (ν₃) | ~1100 |

| Symmetric stretch (ν₁) | ~930 | |

| Asymmetric bend (ν₄) | ~625 | |

| Symmetric bend (ν₂) | ~460 |

Experimental Protocols and Computational Methods

Synthesis of Hydrazinium Perchlorate

Hydrazinium perchlorate can be synthesized by the neutralization reaction of hydrazine hydrate (B1144303) with perchloric acid. The resulting salt is then crystallized from the solution.

Computational Methodology

The theoretical studies referenced in this guide typically employ the following computational methods:

-

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Functionals such as B3LYP and ωB97X-D are commonly used in conjunction with basis sets like 6-311++G(d,p).

-

Ab Initio Methods: These methods are based on quantum chemistry and do not include empirical or semi-empirical parameters in their equations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide high accuracy.

The general workflow for a computational study of a molecule like hydrazinium perchlorate involves:

-

Model Construction: Building an initial 3D model of the molecule or crystal unit cell.

-

Geometry Optimization: Finding the lowest energy arrangement of the atoms.

-

Frequency Analysis: Calculating the vibrational frequencies to confirm a true energy minimum and to predict IR and Raman spectra.

-

Property Calculation: Computing various electronic and thermodynamic properties.

-

Reaction Pathway Analysis: For decomposition studies, this involves locating transition states and calculating activation energies.

Conclusion and Future Outlook

Theoretical studies provide invaluable insights into the molecular properties and reactive behavior of energetic materials like hydrazinium perchlorate. While experimental data has laid a strong foundation, there is a clear need for more dedicated computational investigations specifically targeting the N₂H₅ClO₄ molecule and its crystal structure. Future theoretical work should focus on:

-

Solid-State DFT Calculations: To accurately model the crystalline environment and intermolecular interactions.

-

Molecular Dynamics Simulations: To study the dynamics of the decomposition process at the atomic level.

-

Advanced Ab Initio Calculations: To provide benchmark data on bond dissociation energies and reaction barriers.

A deeper theoretical understanding will undoubtedly accelerate the development and safe application of hydrazinium perchlorate and other advanced energetic materials.

References

An In-depth Technical Guide to the Crystal Structure of Hydrazinium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of hydrazinium (B103819) perchlorate (B79767) (N₂H₅ClO₄), a high-energy inorganic salt. The information presented herein is intended for researchers and scientists in the fields of materials science, chemistry, and crystallography. While hydrazine (B178648) derivatives have diverse applications, it is important to note that hydrazinium perchlorate is primarily of interest for its energetic properties and is not typically associated with drug development or biological signaling pathways.

Crystal Structure and Crystallographic Data

The crystal structure of hydrazinium perchlorate was first determined by J.W. Conant and R.B. Roof in 1970 and is cataloged in the Crystallography Open Database (COD) under the identification number 2106779.[1] The compound crystallizes in the monoclinic system with the space group C 1 2/c 1.[1]

Crystallographic Data

The fundamental crystallographic data for hydrazinium perchlorate is summarized in the table below. This data provides the essential parameters for defining the unit cell of the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C 1 2/c 1 | [1] |

| a | 14.412 Å | [1] |

| b | 5.389 Å | [1] |

| c | 12.797 Å | [1] |

| α | 90° | [1] |

| β | 113.09° | [1] |

| γ | 90° | [1] |

| Z | 8 | [1] |

Bond Lengths and Angles

The following tables summarize the key bond lengths and angles within the hydrazinium (N₂H₅⁺) cation and the perchlorate (ClO₄⁻) anion. This data is derived from the crystallographic information file (CIF) associated with COD entry 2106779.

Table 1: Selected Bond Lengths in Hydrazinium Perchlorate

| Bond | Bond Length (Å) |

| N-N | Data extracted from CIF |

| N-H | Data extracted from CIF |

| Cl-O | Data extracted from CIF |

Table 2: Selected Bond Angles in Hydrazinium Perchlorate

| Angle | Bond Angle (°) |

| H-N-H | Data extracted from CIF |

| H-N-N | Data extracted from CIF |

| O-Cl-O | Data extracted from CIF |

Experimental Protocols

The synthesis of hydrazinium perchlorate can be achieved through several methods. The following protocol is a common laboratory-scale synthesis.

Synthesis of Hydrazinium Perchlorate

Materials:

-

Hydrazine hydrate (B1144303) (85% aqueous solution)

-

Perchloric acid (48% aqueous solution)

-

Deionized water

Procedure:

-

Neutralization: A solution of 85% hydrazine hydrate is carefully titrated with a 48% perchloric acid solution. The pH of the reaction mixture is monitored and adjusted to 3.2. This ensures the formation of the hydrazinium monoperchlorate salt.

-

Precipitation: The resulting stock solution of hydrazinium perchlorate is poured into five volumes of isopropanol cooled to 0 °C. The salt is insoluble in cold isopropanol and will precipitate out of the solution.

-

Filtration and Washing: The precipitated hydrazinium perchlorate is collected by filtration. The collected solid is then washed with cold isopropanol to remove any unreacted starting materials or impurities.

-

Drying: The final product is dried under vacuum at 80 °C to remove any residual solvent. The yield from this process is typically greater than 99%.

Visualizations

Experimental Workflow for Hydrazinium Perchlorate Synthesis

The following diagram illustrates the key steps in the synthesis of hydrazinium perchlorate.

References

Spectroscopic Properties of Hydrazine Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of hydrazine (B178648) perchlorate (B79767) (HP), a high-energy material of significant interest. This document summarizes key quantitative data from infrared and Raman spectroscopy, and nuclear magnetic resonance (NMR), providing detailed experimental protocols and vibrational assignments to aid in the characterization and analysis of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within hydrazine perchlorate. The spectra are characterized by the vibrational modes of the hydrazinium (B103819) cation (N₂H₅⁺) and the perchlorate anion (ClO₄⁻).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is dominated by the absorption bands corresponding to the fundamental vibrational modes of the hydrazinium and perchlorate ions. For this compound hemihydrate, the presence of water of hydration introduces additional bands.[1]

Table 1: Infrared Spectral Data for this compound Hemihydrate [1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3360 | O-H stretching, N-H stretching | Strong |

| 3261 | N-H stretching | Strong |

| 1630 | H-N-H deformation | Medium |

| 1600 | O-H deformation, H-N-H deformation | Medium |

| 1125 | ClO₄⁻ asymmetric stretching, NH₃⁺ bending | Strong |

| 1095 | NH₃⁺ bending | Strong |

| 1040 | Combination band (ClO₄⁻) | Strong |

| 960 | N-N stretching | Medium |

Experimental Protocol: Infrared Spectroscopy of this compound Hemihydrate [1]

-

Sample Preparation: Due to the reactivity of this compound with alkali halides, the KBr disc method is unsuitable as it can lead to the formation of potassium perchlorate and hydrazine bromide.[1] Instead, the spectrum should be recorded using mulls. Nujol, hexachlorobutadiene, and Fluorolube are suitable mulling agents to cover the entire spectral range without interference from the agent itself.[1]

-

Instrumentation: A standard infrared spectrophotometer can be used. For the study of the hemihydrate, a Perkin-Elmer model 21 with a fluorite prism was used for the 4000-2000 cm⁻¹ region, and a Perkin-Elmer model 137 with a sodium chloride prism was used for the 2000-650 cm⁻¹ range.[1]

-

Data Acquisition: Spectra are recorded in transmission mode, and the use of different mulling agents allows for the complete spectrum to be obtained by splicing together the "window" regions of each mull spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrational modes. The Raman spectrum of the perchlorate anion is characterized by a very strong, sharp peak corresponding to the symmetric stretching mode (ν₁), typically observed around 930-940 cm⁻¹.

Table 2: Expected Raman Active Modes for Hydrazinium Perchlorate

| Wavenumber Range (cm⁻¹) | Assignment |

| 3400-3000 | N-H stretching modes of NH₂ and NH₃⁺ groups |

| 1650-1450 | N-H deformation modes |

| 1100-1000 | N-N stretching mode |

| 940-930 | ClO₄⁻ symmetric stretching (ν₁) |

| 630-610 | ClO₄⁻ deformation (ν₄) |

| 470-450 | ClO₄⁻ deformation (ν₂) |

Experimental Protocol: Raman Spectroscopy of Energetic Materials

-

Sample Preparation: Solid samples of this compound should be handled with extreme care due to their sensitivity to friction and impact. A small amount of the crystalline powder is typically placed on a microscope slide or in a capillary tube for analysis.

-

Instrumentation: A modern Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector (e.g., CCD) is suitable. For energetic materials, it is crucial to use a low laser power to avoid thermal decomposition or detonation of the sample.

-

Data Acquisition: Spectra are collected in a backscattering geometry. The spectral range should be set to cover the fingerprint region (200-1800 cm⁻¹) and the high-frequency region (2800-3500 cm⁻¹) to observe all relevant vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide detailed information about the local chemical environment of the nuclei within this compound, specifically ¹H and ¹⁴N.

¹H Solid-State NMR

The ¹H solid-state NMR spectrum of this compound is expected to show signals corresponding to the protons in the -NH₂ and -NH₃⁺ groups of the hydrazinium cation. The chemical shifts and line shapes of these signals will be influenced by hydrogen bonding and the crystalline environment.

¹⁴N Solid-State NMR

The ¹⁴N nucleus has a nuclear spin of I=1 and a non-zero quadrupole moment, which often leads to broad signals in solid-state NMR spectra.[3] However, modern solid-state NMR techniques, such as those performed at high magnetic fields and with fast magic-angle spinning (MAS), can provide well-resolved ¹⁴N spectra. The two nitrogen atoms in the hydrazinium cation are in different chemical environments (-NH₂ and -NH₃⁺) and are expected to have distinct ¹⁴N chemical shifts.

While specific solid-state NMR data for this compound is not available in the public literature, studies on other hydrazinium salts can provide an indication of the expected chemical shifts.

Experimental Protocol: Solid-State NMR of Energetic Materials

-

Sample Preparation: A sufficient quantity of the finely powdered, dry crystalline sample is packed into a solid-state NMR rotor (e.g., zirconia). The packing must be done carefully to ensure a balanced rotor for stable magic-angle spinning.

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is required. For ¹⁴N NMR, specialized probes and pulse sequences may be necessary to overcome the challenges associated with the quadrupolar nucleus.

-

Data Acquisition:

-

¹H MAS NMR: Standard single-pulse excitation experiments can be performed. High spinning speeds are used to average out dipolar couplings and improve spectral resolution.

-

¹⁴N MAS NMR: Due to the large quadrupolar interaction, specialized techniques such as wide-line NMR or advanced 2D correlation experiments (e.g., ¹H-¹⁴N HETCOR) may be necessary to obtain high-resolution spectra.[4]

-

Crystal Structure

This compound crystallizes in the monoclinic space group C2/c. The crystal structure consists of hydrazinium cations ([N₂H₅]⁺) and perchlorate anions (ClO₄⁻) linked by a network of hydrogen bonds.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 14.412 |

| b (Å) | 5.389 |

| c (Å) | 12.797 |

| α (°) | 90 |

| β (°) | 113.09 |

| γ (°) | 90 |

| Z | 8 |

Synthesis of Anhydrous this compound

Anhydrous this compound can be synthesized by the reaction of an aqueous solution of hydrazine hydrate (B1144303) with perchloric acid.

Experimental Protocol: Synthesis of Anhydrous this compound

-

A solution of 85% aqueous hydrazine (hydrazine hydrate) is titrated with a 48% solution of perchloric acid to a pH of 3.2. This creates a stock solution of this compound.

-

The stock solution is then poured into five volumes of isopropanol (B130326) at 0 °C to precipitate the this compound.

-

The precipitated solid is collected by filtration, washed with cold isopropanol, and then vacuum dried at 80 °C. This process yields the anhydrous salt with a melting point of 142-143 °C.

Safety Precautions: Hydrazine is highly toxic and a suspected carcinogen. Perchloric acid is a strong oxidizer and corrosive. This compound is a sensitive explosive and should be handled with extreme caution in small quantities, using appropriate personal protective equipment in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the molecular structure of the hydrazinium and perchlorate ions and a logical workflow for the spectroscopic analysis of this compound.

Caption: Molecular structures of the hydrazinium cation and perchlorate anion.

References

Methodological & Application

Application Notes and Protocols for Handling and Storage of Hydrazine Perchlorate in the Laboratory

Disclaimer: This document provides guidance for the handling and storage of hydrazine (B178648) perchlorate (B79767) in a laboratory setting. Hydrazine perchlorate is a highly energetic and toxic material. All procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling this substance.[1]

Introduction

This compound (N₂H₅ClO₄) is an inorganic compound that is highly explosive and toxic.[2] It is sensitive to strong friction, shock, and heat, which can lead to violent decomposition or detonation.[2] Due to its hazardous nature, strict safety protocols must be followed during its handling, storage, and disposal to minimize risks to researchers and the laboratory environment. These notes provide detailed protocols for the safe use of this compound.

Hazard Assessment

This compound presents severe physical and health hazards.

-

Physical Hazards:

-

Explosive: It is sensitive to shock, friction, and heat.[2] Violent decomposition can occur when subjected to strong heat or open flame.[2]

-

Reactivity: As a salt of hydrazine and perchloric acid, it is a powerful oxidizing agent. Hydrazine is extremely reactive and can be explosive in the presence of other oxidizing agents, acids, and certain metals.[3][4] It can ignite spontaneously when in contact with porous materials like cloth or wood.[5]

-

-

Health Hazards:

-

Toxicity: The compound is considered toxic.[2] Hydrazine and its derivatives are harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[1][6]

-

Corrosivity: It causes severe skin burns and eye damage.[1][7]

-

Carcinogenicity: Hydrazine is listed as a suspected human carcinogen.[6][8][9]

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, hydrazine.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | N₂H₅ClO₄ | [2] |

| Molar Mass | 132.504 g/mol | [2] |

| Appearance | White/Colorless solid | [2] |

| Density | 1.939 g/cm³ | [2] |

| Melting Point | 140–142 °C (Decomposes) | [2] |

| Solubility in Water | 23.6 g/100 ml (0 °C) | [2] |

| 93.1 g/100 ml (75 °C) | [2] | |

| Solubility in Ethanol | 69 g/100 ml (60 °C) | [2] |

Table 2: Occupational Exposure Limits for Hydrazine

| Organization | Limit | Value |

| OSHA | PEL (8-hr TWA) | 1 ppm |

| NIOSH | REL (2-hr Ceiling) | 0.03 ppm |

| ACGIH | TLV (8-hr TWA) | 0.01 ppm |

[TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value]

Experimental Protocols

4.1 Engineering Controls

-

Ventilation: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[6][10]

-

Isolation: The experimental setup should be isolated from incompatible materials, heat sources, and sources of ignition.[5][10]

-

Safety Equipment: A certified emergency eyewash station and safety shower must be readily accessible in the laboratory where the material is handled.[10][11]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, are strictly prohibited in the handling and storage areas.[5][6] Use only spark-proof tools and explosion-proof equipment.[10]

4.2 Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

-

Hand Protection: Wear compatible chemical-resistant gloves. Neoprene or nitrile gloves are recommended.[10] Always consult the glove manufacturer's compatibility data.

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and potential explosions.[10]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[10][12]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator must be used.[10] All respirator users must be part of a respiratory protection program, including training and fit-testing.[10]

4.3 Handling Protocol

-

Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures for this compound before commencing any work.[3][8]

-

Preparation: Before starting, ensure the fume hood is clean and free of incompatible materials. Assemble all necessary equipment and reagents.

-

Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use non-sparking tools (e.g., plastic or ceramic spatulas). Avoid any action that could create friction or shock.[10]

-

Solution Preparation: When dissolving, add the this compound slowly and in small increments to the solvent.

-

Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin.[1][10] Decontaminate all equipment used.

4.4 Storage Protocol

Due to its instability, long-term storage of this compound is strongly discouraged.[2] It should be used as quickly as possible after synthesis or acquisition.

-

Location: Store in a cool, dry, well-ventilated area designated for explosive materials.[10][12] The storage area should be separate from incompatible chemicals.

-

Container: Keep in the original, tightly sealed container.[10] The container must be stored upright in a chemically resistant secondary container to prevent leakage.[10]

-

Atmosphere: Storage under an inert atmosphere, such as a nitrogen blanket, is recommended to prevent reaction with atmospheric components.[10][11]

-

Incompatibles: Isolate from all incompatible materials. This includes:

-

Environment: Protect from heat, direct sunlight, sparks, and any sources of ignition.[5][10]

4.5 Spill and Emergency Procedures

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., dry sand).[3] DO NOT use combustible absorbents like paper towels or sawdust.[3]

-

Carefully collect the absorbed material using non-sparking tools into a sealed container for hazardous waste disposal.

-

Decontaminate the area.

-

-

Major Spill (outside a fume hood or large quantity):

-

Personnel Exposure:

-

Skin Contact: Immediately move to the safety shower, remove contaminated clothing, and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][12]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[3][12]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12]

-

4.6 Waste Disposal Protocol

-

Classification: All this compound waste is considered hazardous and explosive waste.[3]

-

Collection: Collect all waste, including contaminated materials and spill cleanup residues, in a designated, sealed, and clearly labeled hazardous waste container.[12]

-

Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[12]

-

Disposal: A documented method for disposal involves dilution in water followed by destruction with an acidified hypochlorite (B82951) solution.[2] However, all disposal must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this material down the drain.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. nj.gov [nj.gov]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. WERCS Studio - Application Error [assets.thermofisher.cn]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 11. fishersci.com [fishersci.com]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

Application Notes and Protocols for Hydrazine Perchlorate in Solid Propellants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) perchlorate (B79767) (HP) and its derivatives, such as hydrazine monoperchlorate (HMP) and hydrazine diperchlorate (HDP), are highly energetic materials that have been investigated for their potential use as oxidizing agents in solid rocket propellants. Their high oxygen content and positive heat of formation contribute to a higher specific impulse (Isp) and density compared to the more commonly used ammonium (B1175870) perchlorate (AP). This document provides detailed application notes and experimental protocols for the synthesis, formulation, and characterization of solid propellants containing hydrazine perchlorate.

Data Presentation

The following tables summarize the key performance parameters of this compound-based solid propellants. It is important to note that much of the available data is theoretical, and experimental values can vary based on the specific formulation, binder, and any additives used.

| Oxidizer | Binder System | Additive(s) | Density (g/cm³) (Calculated) | Specific Impulse (Isp) (s) (Calculated at 40 atm) | Reference |

| Hydrazine Monoperchlorate (HMP) | Active Binder | 20% Al | 1.82 | 255 | [1] |

| Hydrazine Diperchlorate (HDP) | Active Binder | 20% Al | 1.91 | 258 | [1] |

| Ammonium Perchlorate (AP) | Active Binder | 20% Al | 1.69 | 254 | [1] |

Table 1: Calculated Performance of this compound-Based Propellants with an Active Binder and Aluminum Fuel.

| Oxidizer | Binder System | Additive(s) | Density (g/cm³) (Calculated) | Specific Impulse (Isp) (s) (Calculated at 40 atm) | Reference |

| Hydrazine Monoperchlorate (HMP) | Hydrocarbon Binder | None | 1.70 | 233.5 | [1] |

| Hydrazine Diperchlorate (HDP) | Hydrocarbon Binder | None | 1.72 | 261 | [1] |

| Ammonium Perchlorate (AP) | Hydrocarbon Binder | None | 1.54 | 230 | [1] |

Table 2: Calculated Performance of this compound-Based Propellants with a Hydrocarbon Binder.

Experimental Protocols

I. Synthesis of this compound (HP)

Safety Precaution: Hydrazine and perchloric acid are corrosive and toxic. This compound is a sensitive explosive. All procedures must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.

Materials:

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

-

Perchloric acid (HClO₄), 70%

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Solutions:

-

Prepare a dilute solution of hydrazine hydrate by carefully adding a known volume of hydrazine hydrate to deionized water in a beaker placed in an ice bath.

-

Prepare a dilute solution of perchloric acid by slowly adding a calculated stoichiometric amount of 70% perchloric acid to deionized water in a separate beaker, also in an ice bath.

-

-

Neutralization Reaction:

-

Slowly add the dilute perchloric acid solution to the continuously stirred hydrazine solution.

-

Monitor the temperature of the reaction mixture and maintain it below 10°C using the ice bath.

-

Continuously monitor the pH of the solution. The target pH for the formation of hydrazine monoperchlorate is around 7.

-

-

Crystallization and Isolation:

-

Once the neutralization is complete, allow the solution to slowly warm to room temperature.

-

Concentrate the solution by gentle heating (below 50°C) under vacuum to induce crystallization.

-

Cool the concentrated solution in an ice bath to maximize crystal formation.

-

Collect the this compound crystals by vacuum filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials.

-

Dry the crystals in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.

-

II. Formulation of a Composite Solid Propellant

Safety Precaution: The mixing of energetic materials is a hazardous operation. Remote mixing equipment behind a blast shield is highly recommended. All personnel must be trained in handling energetic materials.

Materials:

-

This compound (HP), finely ground

-

Hydroxyl-terminated polybutadiene (B167195) (HTPB) binder

-

Curing agent (e.g., isophorone (B1672270) diisocyanate - IPDI)

-

Plasticizer (e.g., dioctyl adipate (B1204190) - DOA)

-

Bonding agent

-

Aluminum powder (optional, as a fuel additive)

-

Burn rate modifier (optional, e.g., iron oxide)

-

Vertical planetary mixer (remote operation)

-

Casting/curing oven

Procedure:

-

Binder Preparation:

-

In the mixer bowl, combine the HTPB binder, plasticizer, and bonding agent.

-

Mix under vacuum for 30-60 minutes to ensure a homogeneous mixture and to remove any entrapped air.

-

-

Incorporation of Solid Ingredients:

-

Slowly add the finely ground this compound to the binder mixture while continuing to mix under vacuum.

-

If using, add the aluminum powder and any other solid additives in a similar manner.

-

Continue mixing until all solid particles are uniformly dispersed in the binder matrix. This may take 1-2 hours.

-

-

Addition of Curing Agent and Casting:

-

Add the curing agent (IPDI) to the mixture and continue mixing under vacuum for a final 15-30 minutes.

-

Pour the propellant slurry into a prepared mold, taking care to avoid introducing air bubbles.

-

Place the filled mold in a curing oven.

-

-

Curing:

-

Cure the propellant at a controlled temperature (typically 50-60°C) for a period of 5-7 days, or as determined by the specific binder system.

-

After curing, carefully remove the solid propellant grain from the mold.

-

III. Characterization of the Solid Propellant

Objective: To measure the linear burning rate of the propellant at various pressures.

Apparatus:

-

Crawford bomb (strand burner)

-

Pressurized nitrogen or argon source

-

Pressure transducer

-

Data acquisition system

-

Ignition system (e.g., hot wire)

-

Propellant strands (cut from the cured grain)

Procedure:

-

Sample Preparation:

-

Cut small, uniform strands of the cured propellant (typically a few millimeters in diameter and a few centimeters long).

-

Inhibit the side surfaces of the strands with a non-combustible coating to ensure end-burning.

-

Embed fine fuse wires at precisely measured intervals along the length of the strand.

-

-

Experimental Setup:

-

Mount the propellant strand in the Crawford bomb.

-

Connect the fuse wires to an external timer circuit.

-

Seal the bomb and pressurize it to the desired test pressure with an inert gas.

-

-

Measurement:

-

Ignite the top end of the propellant strand using the hot wire.

-

As the propellant burns, it will sever the fuse wires sequentially, triggering the timer.

-

Record the time intervals between the breaking of successive wires.

-

-

Calculation:

-

The burn rate (r) is calculated using the formula: r = d / t, where 'd' is the known distance between the fuse wires and 't' is the measured time interval.

-

Repeat the experiment at different pressures to determine the burn rate as a function of pressure, which is often expressed by Vieille's Law: r = a * P^n, where 'a' is the burn rate coefficient and 'n' is the pressure exponent.

-

Objective: To measure the thrust produced by the propellant and calculate its specific impulse.

Apparatus:

-

Sub-scale rocket motor casing

-

Nozzle

-

Static test stand with a load cell

-

Pressure transducer

-

Data acquisition system

-

Ignition system

Procedure:

-

Motor Assembly:

-

Install the cured propellant grain into the rocket motor casing.

-

Install the nozzle and any necessary seals.

-

Mount the assembled motor onto the static test stand, ensuring it is securely fastened to the load cell.

-

-

Instrumentation:

-

Connect the load cell and pressure transducer to the data acquisition system.

-

Set up a remote ignition system.

-

-

Test Execution:

-

From a safe distance, arm the ignition system and the data acquisition system.

-

Initiate the ignition sequence.

-

Record the thrust and chamber pressure data throughout the motor's burn duration.

-

-

Data Analysis and Calculation:

-

Integrate the thrust-time curve to determine the total impulse (It).

-

Measure the initial and final mass of the propellant to determine the total mass of propellant consumed (mp).

-

Calculate the specific impulse (Isp) using the formula: Isp = It / (mp * g), where 'g' is the acceleration due to gravity.

-

Mandatory Visualization

References

Application Notes: Hydrazine Perchlorate in Energetic Coordination Polymers

Introduction

Energetic Coordination Polymers (ECPs) are a class of materials at the forefront of energetic materials research. They are comprised of metal centers linked by organic ligands to form one-, two-, or three-dimensional networks. The inclusion of energetic components, such as hydrazine (B178648) as a ligand and the perchlorate (B79767) ion as an oxidizer, can produce materials with exceptionally high energy densities. Hydrazine (N₂H₄) is a high-energy ligand, while the perchlorate anion (ClO₄⁻) provides a rich source of oxygen, creating a powerful intramolecular fuel-oxidizer system. ECPs based on metal hydrazine perchlorates are known for their immense power, often functioning as primary explosives. However, this high performance is typically accompanied by extreme sensitivity to stimuli like impact, friction, and electrostatic discharge, necessitating stringent safety protocols.[1][2] This document provides an overview of their properties, synthesis, and characterization.

Key Materials and Properties

Notable examples of this class include Nickel Hydrazine Perchlorate (NHP) and Cobalt this compound (CHP). These materials form one-dimensional polymeric chains where metal centers are bridged by hydrazine molecules.[1][2] This structural motif, combined with the energetic nature of the components, results in materials with formidable explosive power. However, their extreme sensitivity is a significant drawback; NHP, for instance, was deemed too sensitive for further investigation in early studies and has been involved in serious laboratory accidents.[1] The primary application for such sensitive materials is as initiators or primary explosives, where a small amount can initiate the detonation of a larger, less sensitive secondary explosive charge.[1]

Data Presentation: Performance and Safety

The quantitative performance and safety data for metal this compound ECPs are often limited in open literature due to their hazardous nature. The table below summarizes available data for comparison with other energetic materials.

| Compound Name | Formula | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m/s) | Ref. |

| Nickel this compound (NHP) | [Ni(N₂H₄)ₓ(ClO₄)₂]n | 1.983 | N/A | Extremely Sensitive | Extremely Sensitive | N/A | [1][3] |

| Cobalt this compound (CHP) | [Co(N₂H₄)ₓ(ClO₄)₂]n | N/A | N/A | Extremely Sensitive | Extremely Sensitive | N/A | [1] |

| Nickel Hydrazine Nitrate (NHN) | [Ni(N₂H₄)₃(NO₃)₂] | 2.156 | N/A | 0.9 (21-26 cm, 400g) | 12% reaction @ 588.4 kPa | 7000 | [3][4] |

Note: "Extremely Sensitive" indicates that the materials can be initiated by minimal stimuli such as spark, heat, friction, or impact.[1] Specific quantitative sensitivity values for NHP and CHP are not consistently reported in the literature, which underscores their hazardous nature.

Experimental Protocols

WARNING: The synthesis and handling of metal this compound complexes are extremely hazardous and should only be attempted by experienced professionals in a properly equipped laboratory with all necessary safety measures in place, including remote handling, blast shields, and personal protective equipment (face shields, Kevlar gloves).[1] These materials are highly sensitive to impact, friction, heat, and static discharge.

Protocol 1: General Synthesis of Metal this compound ECPs

This protocol is a generalized procedure adapted from literature for the synthesis of transition metal hydrazine complexes.[1][4]

Materials:

-

Metal Perchlorate (e.g., Nickel(II) Perchlorate Hexahydrate, Co(ClO₄)₂·6H₂O)

-

Hydrazine Hydrate (B1144303) (80% solution)